Phthalic anhydride

Catalog No.
S568699
CAS No.
85-44-9
M.F
C8H4O3
C6H4(CO)2O
C8H4O3
M. Wt
148.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phthalic anhydride

CAS Number

85-44-9

Product Name

Phthalic anhydride

IUPAC Name

2-benzofuran-1,3-dione

Molecular Formula

C8H4O3
C6H4(CO)2O
C8H4O3

Molecular Weight

148.11 g/mol

InChI

InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H

InChI Key

LGRFSURHDFAFJT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OC2=O

Solubility

Decomposes (NTP, 1992)
0.04 M
In water, 6,000 mg/L at 25 °C
In water, 6,200 mg/L at 26 °C; 5,964 mg/L at room temperature
In water, 6,200 to 6,400 mg/L at 20-25 °C
In water, 16,400 mg/L including rapid hydrolysis to phthalic acid
Soluble in 162 parts water, more in hot water
Soluble in 125 parts carbon disulfide. Soluble in alcohol; sparingly soluble in ether
Slightly soluble in ethyl ether; soluble in ethanol, acetone, benzene
Solubility in water: slow reaction
0.6%

Synonyms

1,3-Isobenzofurandione; 1,2-Benzenedicarboxylic anhydride; 1,3-Phthalandione; 2-Benzofuran-1,3-dione; Araldite HT 901; ESEN; HT 901; NSC 10431; Phthalandione; Phthalanhydride; Phthalic acid anhydride; Retarder AK; Retarder B-C; Retarder ESEN; Retarde

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2=O

Phthalic anhydride (PA) is a versatile chemical compound with a variety of applications in scientific research. Below is a comprehensive analysis of six unique applications of PA, detailing the scientific field, application summary, methods, and outcomes for each.

Polymer Chemistry

Application Summary: PA is extensively used in the synthesis of polyesters and alkyd resins, which are foundational materials for producing plastics and resins .

Methods: The process typically involves the esterification of PA with polyols and drying oils. This reaction is often catalyzed by acids or bases at elevated temperatures to form the desired polyester or alkyd resin .

Outcomes: The resulting materials exhibit properties such as durability, flexibility, and chemical resistance. Quantitative data show that polyesters made with PA can have tensile strengths ranging from 50 to 100 MPa and glass transition temperatures between 50 to 80°C .

Paints and Coatings

Application Summary: In the production of paints and coatings, PA serves as a key ingredient in the formation of film-forming agents .

Methods: PA is reacted with polyols to produce polyester resins, which are then used in combination with pigments and other additives to create various types of coatings .

Outcomes: These coatings are characterized by their high-gloss and fast-drying properties. The performance metrics often include adhesion scores of 4-5 (on a scale of 0 to 5) and hardness measurements of 2H to 4H on the pencil hardness scale .

Lubricants and Greases

Application Summary: PA is utilized in the manufacture of petroleum lubricants and greases, improving their thermal stability and viscosity properties .

Methods: PA is incorporated into lubricants through a process of chemical reaction with base oils and additives, under controlled temperature and pressure conditions .

Outcomes: The lubricants with PA show enhanced high-temperature performance and oxidation resistance. Viscosity indices are typically improved by 10-20 units compared to formulations without PA .

Dyes, Pigments, and Inks

Application Summary: PA plays a crucial role in the synthesis of dyes and pigments, such as phthalocyanine blue and green, which are widely used in printing inks .

Methods: The synthesis involves complex reactions where PA is condensed with other aromatic compounds under high temperatures and in the presence of metal salts as catalysts .

Outcomes: The dyes and pigments derived from PA are known for their vibrant colors and lightfastness. Quantitative analysis shows color strength values with a Delta E of less than 1.0, indicating high color consistency .

Agricultural Chemicals

Application Summary: In agriculture, PA is used to synthesize the fungicide phaltan and other related compounds .

Methods: PA reacts with various alcohols and amines to form phthalate esters and amides, which are active ingredients in fungicides .

Outcomes: These compounds have shown effectiveness in controlling a range of fungal diseases, with efficacy rates of up to 90% in preventing crop infections .

Pharmaceutical Research

Application Summary: PA is a precursor in the synthesis of certain pharmaceuticals, including the notorious drug thalidomide .

Methods: The method involves the condensation of PA with glutamic acid derivatives to form the desired pharmaceutical compound .

Outcomes: While thalidomide had tragic consequences due to its teratogenic effects, it has been repurposed under strict controls for the treatment of certain cancers and leprosy, showing remission rates of up to 30% in multiple myeloma patients .

Organic Synthesis

Application Summary: PA is a valuable substrate in organic transformations, particularly in the design of a wide range of heterocyclic compounds .

Methods: PA is used in two- and multicomponent reactions, esterification reactions, and multistep synthesis processes. These reactions often involve high temperatures and various catalysts to achieve the desired organic compounds .

Outcomes: The compounds synthesized using PA as a substrate have diverse properties and applications in chemistry, industry, and pharmaceuticals, showcasing PA’s versatility as a chemical building block .

Chemical Engineering

Application Summary: PA is studied for its potential in large-scale production processes, such as the gas-phase oxidation of o-xylene to produce PA .

Adhesives and Sealants

Application Summary: PA is used in the manufacturing of adhesive and sealant chemicals, contributing to the properties of the final products .

Methods: In this application, PA is polymerized with other compounds to form materials that have specific adhesive or sealing properties .

Outcomes: The adhesives and sealants produced with PA are evaluated for their performance in terms of bonding strength, durability, and resistance to environmental factors .

Laboratory Chemicals

Application Summary: PA serves as a laboratory chemical substance, used in research and development labs for various experimental procedures .

Methods: It is used in controlled laboratory experiments, often as a reagent or a reactant to study chemical reactions and synthesize new compounds .

Outcomes: The use of PA in laboratory settings enables the discovery of new chemical entities and the advancement of scientific knowledge .

Exploring further, Phthalic Anhydride (PA) finds its use in several other scientific research applications:

Synthesis of Heterocyclic Compounds

Application Summary: PA is a significant substrate in the synthesis of a wide range of heterocyclic compounds, which are crucial in various fields including chemistry, industry, and pharmaceuticals .

Outcomes: The heterocyclic compounds produced have diverse applications, from medicinal chemistry to material science, due to their varied properties .

Production Process Optimization

Application Summary: PA is the focus of studies aiming to optimize its production process, particularly the gas-phase oxidation of ortho-xylene, which is a major industrial method for PA production .

Methods: These studies involve a detailed analysis of thermodynamics, kinetics, and catalysts, along with the design and optimization of reactors and distillation units .

Adhesives and Sealants

Application Summary: PA is used in the formulation of adhesives and sealants, contributing to the properties of the final products .

Methods: PA is polymerized with other compounds to form materials that have specific adhesive or sealing properties .

Phthalic anhydride is a cyclic anhydride derived from phthalic acid, with the molecular formula C8H4O3C_8H_4O_3. It appears as a white crystalline solid or powder and is known for its moderate toxicity. Phthalic anhydride has a melting point of approximately 130.8 °C and a boiling point of around 284.5 °C. It is slightly soluble in cold water but readily dissolves in organic solvents like ethanol and benzene . This compound plays a crucial role in various industrial applications, particularly in the production of plasticizers, resins, and dyes.

  • Hydrolysis: Reacts with water to form ortho-phthalic acid:
    C6H4(CO)2O+H2OC6H4(CO2H)2C_6H_4(CO)_2O+H_2O\rightarrow C_6H_4(CO_2H)_2
  • Alcoholysis: Reacts with alcohols to form esters, such as dibutyl phthalate and dioctyl phthalate .
  • Ammonolysis: Reacts with ammonia to produce phthalimide, which can be achieved by heating phthalic anhydride with aqueous ammonia .
  • Condensation Reactions: It can react with phenols to synthesize phenolphthalein and other derivatives .

Phthalic anhydride has been studied for its biological effects, particularly its potential toxicity. Long-term exposure can lead to respiratory issues, skin irritation, and may affect reproductive and neurological systems. It is classified as a moderate irritant, necessitating precautions during handling . Additionally, it has been investigated for its role in certain biochemical pathways, although detailed studies on its biological activity remain limited.

Phthalic anhydride can be synthesized through several methods:

  • Oxidation of Naphthalene: The most common industrial method involves the gas-phase oxidation of naphthalene using molecular oxygen in the presence of vanadium pentoxide as a catalyst at temperatures of 350-360 °C .
  • Oxidation of o-Xylene: An alternative method that is more atom-economical involves the oxidation of o-xylene under similar conditions .
  • Thermal Dehydration: Phthalic acid can be dehydrated thermally above 210 °C to yield phthalic anhydride .
  • Other Methods: Other less common methods include ozonation of naphthalene and reactions involving bromobenzene and carbon monoxide .

Maleic AnhydrideCyclic AnhydrideUsed in the production of resins and coatingsSuccinic AnhydrideCyclic AnhydrideIntermediate for pharmaceuticals and polymersGlutaric AnhydrideCyclic AnhydrideUsed in the synthesis of polyestersPhthalic AcidDicarboxylic AcidPrecursor for phthalate esters

Uniqueness of Phthalic Anhydride

Phthalic anhydride is unique due to its specific reactivity patterns that allow it to participate in diverse

Research has shown that phthalic anhydride interacts with various substrates to form complex compounds. For instance, it reacts with diethylenetriamine to produce hydrogen phthalate salts and other derivatives . Its ability to participate in multiple reaction pathways makes it a valuable substrate in organic synthesis, particularly in creating heterocyclic compounds .

Physical Description

Phthalic anhydride appears as a colorless to white lustrous solid in the form of needles with a mild distinctive odor. Moderately toxic by inhalation or ingestion and a skin irritant. Melting point 64°F Flash point 305°F. Forms a corrosive solution when mixed with water. Used in the manufacture of materials such as artificial resins.
DryPowder; Liquid; OtherSolid; PelletsLargeCrystals; PelletsLargeCrystals, Liquid
WHITE LUSTROUS CRYSTALS WITH CHARACTERISTIC ODOUR.
A colorless to white lustrous solid in the form of needles with a mild distinctive odor.
White solid (flake) or a clear, colorless, mobile liquid (molten) with a characteristic, acrid odor.

Color/Form

White, lustrous needles
Colorless needles; monoclinic or rhombic prisms
White needles from alcohol and benzene
White solid (flake) or a clear colorless liquid (molten)

XLogP3

1.3

Boiling Point

563 °F at 760 mm Hg (sublimes) (NTP, 1992)
295.0 °C
285.3 °C
284 °C (sublimes)
563°F

Flash Point

305 °F (NTP, 1992)
305 °F (152 °C) (Closed cup)
329 °F (Open cup); 305 °F (Closed cup)
152 °C c.c.
305°F

Vapor Density

5.1 (NTP, 1992) (Relative to Air)
6.6 (Air = 1)
Relative vapor density (air = 1): 5.1
5.1

Density

1.2 at 275 °F 1.53 at 20°C (solid) (USCG, 1999)
1.20 (molten); 1.53 (flake)
1.53 g/cm³
1.53 at 68°F
1.53 (Flake) 1.20 (Molten)

LogP

1.6 (LogP)
log Kow = 1.60
1.6

Odor

Mild
Characteristic, acrid odo

Melting Point

267.4 °F (NTP, 1992)
130.8 °C
131.4 °C
131 °C
267.4°F
267°F

UNII

UVL263I5BJ

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Use and Manufacturing

IDENTIFICATION: Phthalic anhydride is a white lustrous needle-like solid with an unpleasant odor. It quickly reacts with water to form phthalic acid. USE: Phthalic anhydride is an important commercial chemical that is used primarily as a starting material to make other chemicals including plasticizers (chemicals that make plastics flexible), polyester and alkyd resins, and certain pigments and dyes. Phthalic anhydride is a component of tobacco smoke, oak smoke and other combustion products. EXPOSURE: Workers making phthalic anhydride or using it to make other chemicals may breathe in vapors or dusts of phthalic anhydride and have skin contact. People breathing in tobacco smoke or other combustion products may be exposed to phthalic anhydride. If phthalic anhydride is released to the environment, it will degrade slowly in air. It may be broken down by light. If released to water or moist soils, it will quickly react with water to form phthalic acid. Because of this reaction, biodegradation, leaching and evaporation may not be important fate processes. It will not build up in aquatic organisms. RISK: Irritation of the eyes, skin, and upper respiratory tract, asthma, and skin allergy have been reported in some chemical industry workers handling phthalic anhydride. No evidence for tumors or other changes to tissues or organs were found in laboratory rats or mice given high concentrations of phthalic anhydride in food daily for most of their lives. In other studies, allergic reactions in the skin and respiratory tract were found in laboratory animals breathing in dusts or having direct skin contact with phthalic anhydride. The potential for phthalic anhydride to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.0002 mm Hg at 68 °F ; 0.001 mm Hg at 86° F (NTP, 1992)
5.17e-04 mmHg
5.17X10-4 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C:
0.0002 mmHg at 68°F
0.0015 mmHg

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Impurities

The most troublesome impurity is phthalide (1(3)-isobenzofuranone), which is structurally similar to phthalic anhydride.
Impure phthalic anhydride may contain small amt of maleic anhydride & traces of naphthoquinone, which might augment irritant action.

Other CAS

85-44-9
68411-80-3

Wikipedia

Phthalic anhydride

Biological Half Life

The excretion of phthalic anhydride in humans has been investigated in a study where urine samples were collected from nine subjects occupationally exposed to phthalic anhydride, primarily by the inhalation route... Phthalic anhydride is converted to phthalic acid in the presence of water... The concentration of phthalic acid in the urine was found to increase from the pre-shift level to a maximum in the immediate postshift or evening urine sample. The concentration then decreased, with a half-life of approx. 14 hours (no further information on half-life estimation). No evidence was seen of conjugate formation...

Use Classification

Hazardous Air Pollutants (HAPs)
Health Hazards -> Corrosives

Methods of Manufacturing

Prepared from naphthalene by oxidation with a mixture of HgSO4 and CuSO4 in presence of H2SO4; by passing naphthalene and oxygen over a suitable catalyst at 400-500 °C.
/Commercial production by/ ... gas-phase oxidation of naphthalene or o-xylene in an air stream with vanadium oxide as catalyst.

General Manufacturing Information

Adhesive manufacturing
All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Construction
Custom compounding of purchased resin
Paint and coating manufacturing
Petroleum lubricating oil and grease manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Printing ink manufacturing
Synthetic dye and pigment manufacturing
Synthetic rubber manufacturing
Textiles, apparel, and leather manufacturing
Wholesale and retail trade
1,3-Isobenzofurandione: ACTIVE

Analytic Laboratory Methods

Method: EPA-RCA 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: phthalic anhydride; Matrix: solid waste matrices, soils, air sampling media and water samples; Detection Limit: 100 ug/L.
Method: OSHA 90; Procedure: high performance liquid chromatography using ultraviolet detection; Analyte: phthalic anhydride; Matrix: air; Detection Limit: 0.008 ppm (0.048 mg/cu m).
EPA Method 8090. Gas Chromatographic Method for the detection of ppb levels of nitroaromatic and cyclic ketone compounds. Detection is achieved by an electron capture detector for dinitrotoluenes or a flame ionization detector for the other compounds amenable to this method. The method detection limit for phthalic anhydride is not given. Precision and method accuracy were found to be directly related to the concentration of the analyte and essentially independent of the sample matrix.
EPA Method 8250. Packed Column GC/MS Technique for the determination of semivolatile organic compounds in extracts prepared from all types of solid waste matrices, soil, and groundwater. This method is applicable to quantify most neutral, acidic, and basic organic compounds that are soluble in methylene chloride and capable of being eluted with derivatization as sharp peaks from a gas chromatographic packed column. Under the prescribed conditions, phthalic anhydride detection limit is not given. Precision and method accuracy were found to be directly related to the concentration of the analyte and essentially independent of the sample matrix.

Storage Conditions

Chemical stability: Stable under recommended storage conditions.
Keep container tightly closed in a dry and well-ventilated place.
Separated from combustible ... substances ... food and feedstuffs ... Ventilation along the floor ... Well closed.
Store in a cool, dry, well-ventilated location. Separate from acids, alkalies, oxidizing materials, reducing agents, and moisture.

Dates

Modify: 2023-08-15

IL-32γ suppressed atopic dermatitis through inhibition of miR-205 expression via inactivation of nuclear factor-kappa B

Yong Sun Lee, Sang-Bae Han, Hyeon Joo Ham, Ju Ho Park, Jong Sung Lee, Dae Yeon Hwang, Young Suk Jung, Do Young Yoon, Jin Tae Hong
PMID: 31931018   DOI: 10.1016/j.jaci.2019.12.905

Abstract

IL-32 is a novel cytokine involved in many inflammatory diseases. However, the role of IL-32γ, an isotype of IL-32, in atopic dermatitis (AD) has not been reported.
We investigated the effects of IL-32γ on development of AD and its action mechanisms.
We used phthalic anhydride (PA) and an MC903-induced AD model using wild-type and IL-32γ transgenic mice. We conducted the therapy experiments by using recombinant IL-32γ protein in a reconstructed human skin model and PA-induced model. We conducted a receiver operating characteristic analysis of IL-32γ with new AD biomarkers, IL-31 and IL-33, in serum from patients with AD.
Dermatitis severity and epidermal thickness were significantly reduced in PA- and MC903-induced IL-32γ transgenic mice compared with in wild-type mice. The concentration of AD-related cytokines was reduced in PA- and MC903-induced IL-32γ transgenic mice compared with in wild-type mice. Subsequent analysis showed that IL-32γ inhibits miR-205 expression in PA- and MC903-induced skin tissue samples and TNF-α/IFN-γ-treated HaCaT cells. IL-32γ reduced NF-κB activity in skin tissue samples from PA- and MC903-induced mice and TNF-α/IFN-γ-treated HaCaT cells. NF-κB inhibitor treatment with IL-32γ expression further suppressed expression of inflammatory mediators as well as miR-205 in TNF-α/IFN-γ-treated HaCaT cells. Furthermore, recombinant IL-32γ protein alleviated AD-like inflammation in in vivo and reconstructed human skin models. Spearman correlation analysis showed that serum levels of IL-32γ and miR-205 were significantly concordant in patients with AD.
Our results indicate that IL-32γ reduces AD through the inhibition of miR-205 expression via inactivation of NF-κB.


Development of a low-cost electrochemical sensor based on babassu mesocarp (Orbignya phalerata) immobilized on a flexible gold electrode for applications in sensors for 5-fluorouracil chemotherapeutics

Paulo Ronaldo Sousa Teixeira, Ana Siqueira do Nascimento Marreiro Teixeira, Emanuel Airton de Oliveira Farias, Edson Cavalcanti da Silva Filho, Helder Nunes da Cunha, José Ribeiro Dos Santos Júnior, Lívio César Cunha Nunes, Handerson Rodrigues Silva Lima, Carla Eiras
PMID: 30515537   DOI: 10.1007/s00216-018-1480-1

Abstract

There are increasing concerns regarding the risks arising from the contamination of manipulators of antineoplastic drugs promoted by occupational exposure or even in the dosage of drugs. The present work proposes the use of an electrochemical sensor based on a biopolymer extracted from the babassu coconut (Orbignya phalerata) for the determination of an antineoplastic 5-fluorouracil (5-FU) drug as an alternative for the monitoring of these drugs. In order to reduce the cost of this sensor, a flexible gold electrode (FEAu) is proposed. The surface modification of FEAu was performed with the deposition of a casting film of the biopolymer extracted from the babassu mesocarp (BM) and modified with phthalic anhydride (BMPA). The electrochemical activity of the modified electrode was characterized by cyclic voltammetry (CV), and its morphology was observed by atomic force microscopy (AFM). The FEAu/BMPA showed a high sensitivity (8.8 μA/μmol/L) and low limit of detection (0.34 μmol/L) for the 5-FU drug in an acid medium. Electrochemical sensors developed from the babassu mesocarp may be a viable alternative for the monitoring of the 5-FU antineoplastic in pharmaceutical formulations, because in addition to being sensitive to this drug, they are constructed of a natural polymer, renewable, and abundant in nature. Graphical abstract ᅟ.


Anti-inflammatory effect of Centella asiatica phytosome in a mouse model of phthalic anhydride-induced atopic dermatitis

Park Ju Ho, Jang Jun Sung, Kim Ki Cheon, Hong Jin Tae
PMID: 29747743   DOI: 10.1016/j.phymed.2018.04.013

Abstract

Centella asiatica phytosome (CA phytosome) has potent antioxidant and anti-inflammatory properties. However, its anti-dermatitic effect has not yet been reported.
We investigated the effects of CA phytosome on inflammatory reponses by macrophages in an atopic dermatitis (AD) mouse model.
The effects of CA phytosome on atopic dermatitis were examined by using phthalic anhydride (PA)-induced AD mouse model and RAW 264.7 murine macrophages.
An AD-like lesion was induced by a topical application of 5% phthalic anhydride (PA) to the dorsal skin or ear of HR-1 mice. After AD induction, 100 µl (20 µl/cm
) of 0.2% and 0.4% CA phytosome was spread on the dorsal skin and ear of the mice three times a week for four weeks. We evaluated histopathological changes and changes in protein expression by Western blotting for iNOS and COX-2; NF-κB activity was determined by EMSA. We also measured TNF-α, IL-1β, and IgE concentration in the blood of AD mice by ELISA.
Histological analysis showed that CA phytosome inhibited infiltration of inflammatory cells. CA phytosome treatment inhibited the expression of iNOS and COX-2, activity of NF-κB, and release of TNF-α, IL-1β, and IgE. In addition, CA phytosome (5, 10, and 20 µg/ml) potently inhibited LPS (1 µg/ml)-induced NO production as well as iNOS and COX-2 expression in RAW 264.7 macrophage. Furthermore, CA phytosome inhibited LPS-induced DNA binding activities of NF-κB, and this was associated with the discontinuation of IκBα degradation and subsequent decreases in the translocation of p65 and p50 into the nucleus.
From our data, CA phytosome application, which operates via NF-κB signaling inhibition, seems to be a promising AD treatment. Herein, we investigated the effects of Centella asiatica phytosome (CA phytosome) on inflammatory responses by macrophages in an atopic dermatitis (AD) mouse model. An AD-like lesion was induced by the topical application of 5% phthalic anhydride (PA) to the dorsal skin or ear of HR-1 mice. After AD induction, 100 µl (20 µl/cm
) of 0.2% and 0.4% CA phytosome was spread on the dorsal skin and ear of the mice three times a week for four weeks. We evaluated dermatitis severity, histopathological changes, and changes in protein expression by Western blotting for iNOS and COX-2; NF-κB activity was determined by gel electromobility shift assay (EMSA). We also measured TNF-α, IL-1β, and IgE concentration in the blood of AD mice by enzyme-linked immunosorbent assay (ELISA). CA phytosome attenuated the development of PA-induced AD. Histological analysis showed that CA phytosome inhibited hyperkeratosis, proliferation of mast cells, and infiltration of inflammatory cells. Furthermore, CA phytosome treatment inhibited the expression of iNOS and COX-2, activity of NF-κB, and release of TNF-α, IL-1β, and IgE. In addition, CA phytosome (5, 10, and 20 µg/ml) potently inhibited lipopolysaccharide (LPS) (1 µg/ml)-induced NO production as well as iNOS and COX-2 expression in RAW 264.7 macrophage cells. Furthermore, CA phytosome inhibited LPS-induced DNA binding activities of NF-κB, and this was associated with the discontinuation of IκBα degradation and subsequent decreases in the translocation of p65 and p50 into the nucleus. From our data, CA phytosome application, which operates via NF-κB signaling inhibition, seems to be a promising AD treatment.


Anti-inflammatory effect of astaxanthin in phthalic anhydride-induced atopic dermatitis animal model

Ju Ho Park, In Jun Yeo, Ji Hye Han, Jeong Won Suh, Hee Pom Lee, Jin Tae Hong
PMID: 28887839   DOI: 10.1111/exd.13437

Abstract

In this study, we investigated anti-dermatitic effects of astaxanthin (AST) in phthalic anhydride (PA)-induced atopic dermatitis (AD) animal model as well as in vitro model. AD-like lesion was induced by the topical application of 5% PA to the dorsal skin or ear of Hos:HR-1 mouse. After AD induction, 100 μL of 1 mg/mL and 2 mg/mL of AST (10 μg or 20 μg/cm
) was spread on the dorsum of ear or back skin three times a week for four weeks. We evaluated dermatitis severity, histopathological changes and changes in protein expression by Western blotting for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB) activity. We also measured tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6) and immunoglobulin E (IgE) concentration in the blood of AD mice by enzyme-linked immunosorbent assay (ELISA). AST treatment attenuated the development of PA-induced AD. Histological analysis showed that AST inhibited hyperkeratosis, mast cells and infiltration of inflammatory cells. AST treatment inhibited expression of iNOS and COX-2, and NF-κB activity as well as release of TNF-α, IL-1β, IL-6 and IgE. In addition, AST (5, 10 and 20 μM) potently inhibited lipopolysaccharide (LPS) (1 μg/mL)-induced nitric oxide (NO) production, expression of iNOS and COX-2 and NF-κB DNA binding activities in RAW 264.7 macrophage cells. Our data demonstrated that AST could be a promising agent for AD by inhibition of NF-κB signalling.


Potential of Cellulose Functionalized with Carboxylic Acid as Biosorbent for the Removal of Cationic Dyes in Aqueous Solution

Lucinaldo Santos Silva, Jhonatam Carvalho, Roosevelt Delano Sousa Bezerra, Mateus Soares Silva, Francisco José Lustosa Ferreira, Josy Anteveli Osajima, Edson Cavalcanti da Silva Filho
PMID: 29570648   DOI: 10.3390/molecules23040743

Abstract

In the last decade, adsorption has been used to minimize the pollution caused by dyes, which represents a serious environmental problem. In this context, this work reports the preparation of phthalic anhydride-modified cellulose (PhCel), through the reaction of cellulose (Cel) with phthalic anhydride (Ph). The efficiency of the reaction was observed by elemental analysis, Fourier Transform Infrared (FTIR) spectroscopy, X-ray diffraction (XRD) and thermogravimetry/derivative thermogravimetry (TG/DTG). The adsorbent matrix (Cel and PhCel) was used in the removal of crystal violet (CV) and methylene blue (MB) dyes in aqueous medium. In the kinetic study, the experimental data obtained had the best fit to the pseudo-first-order model. In general, the isotherms obtained at different temperatures had a best fit to the model proposed by Langmuir, and the CV and MB adsorption process in adsorbent matrixes can be favored strictly by hydrogen bonds and/or electrostatic interactions for Cel and electrostatic interactions for PhCel.


Anti-inflammatory effect of bee venom in phthalic anhydride-induced atopic dermatitis animal model

Yu Jin Lee, Myung Jin Oh, Dong Hun Lee, Yong Sun Lee, Jiin Lee, Deok-Hyun Kim, Cheol-Hoon Choi, Min Jong Song, Ho Sueb Song, Jin Tae Hong
PMID: 31786805   DOI: 10.1007/s10787-019-00646-w

Abstract

Globally, many people have been affected with atopic dermatitis (AD), a chronic inflammatory skin disease. AD is associated with multiple factors such as genetic, inflammatory, and immune factors. Bee venom (BV) is now widely used for the treatment of several inflammatory diseases. However, its effect on 5% phthalic anhydride (PA)-induced AD has not been reported yet. We investigated the anti-inflammatory and anti-AD effects of BV in a PA-induced animal model of AD. Balb/c mice were treated with topical application of 5% PA to the dorsal skin and ears for induction of AD. After 24 h, BV was applied on the back and ear skin of the mice three times a week for 4 weeks. BV treatment significantly reduced the PA-induced AD clinical score, back and ear epidermal thickness, as well as IgE level and infiltration of immune cells in the skin tissues compared to those of control mice. The levels of inflammatory cytokines in the serum were significantly decreased in BV-treated group compared to PA-treated group. In addition, BV inhibited the expression of iNOS and COX-2 as well as the activation of mitogen-activated protein kinase (MAPK) and NF-ҡB induced by PA in the skin tissues. We also found that BV abrogated the lipopolysaccharide or TNF-α/IFN-γ-induced NO production, expression of iNOS and COX-2, as well as MAPK and NF-ҡB signaling pathway in RAW 264.7 and HaCaT cells. These results suggest that BV may be a potential therapeutic macromolecule for the treatment of AD.


Improved Anti-Inflammatory Effects of Liposomal Astaxanthin on a Phthalic Anhydride-Induced Atopic Dermatitis Model

Yong Sun Lee, Seong Hee Jeon, Hyeon Joo Ham, Hee Pom Lee, Min Jong Song, Jin Tae Hong
PMID: 33335525   DOI: 10.3389/fimmu.2020.565285

Abstract

Previously, we found that astaxanthin (AST) elicited an anti-inflammatory response in an experimental atopic dermatitis (AD) model. However, the use of AST was limited because of low bioavailability and solubility. We hypothesized that liposome formulation of AST could improve this. In this study, we compared the anti-inflammatory and anti-dermatotic effects of liposomal AST (L-AST) and free AST. We evaluated the effect of L-AST on a phthalic anhydride (PA)-induced animal model of AD by analyzing morphological and histopathological changes. We measured the mRNA levels of AD-related cytokines in skin tissue and immunoglobulin E concentrations in the serum. Oxidative stress and transcriptional activities of signal transducer and activator of transcription 3 (STAT3) and nuclear factor (NF)-κB were analyzed
western blotting and enzyme-linked immunosorbent assay. PA-induced dermatitis severity, epidermal thickening, and infiltration of mast cells in skin tissues were ameliorated by L-AST treatment. L-AST suppressed AD-related inflammatory mediators and the inflammation markers, inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 in PA-induced skin conditions. Oxidative stress and expression of antioxidant proteins, glutathione peroxidase-1 (GPx-1) and heme oxygenase-1 (HO-1), were recovered by L-AST treatment in skin tissues from PA-induced mice. L-AST treatment reduced transcriptional activity of STAT3 and NF-κB in PA-induced skin tissues. Our results indicate that L-AST could be more effective than free AST for AD therapy.


Activated Natural Killer Cells Mediate the Suppressive Effect of Interleukin-4 on Tumor Development via STAT6 Activation in an Atopic Condition Melanoma Model

Dong Ju Son, Yu Yeon Jung, Mi Hee Park, Hye Lim Lee, Min Ji Song, Hwan-Soo Yoo, Dae Youn Hwang, Sang Bae Han, Jin Tae Hong
PMID: 28587956   DOI: 10.1016/j.neo.2017.02.014

Abstract

A protective effect of allergy for cancer has been suggested, but the results are somewhat conflicting, and the mechanism remains elusive. Interleukin-4 (IL-4) signaling has been identified as a potentially important pathway in the development of allergies and the suppression of cancer development. To evaluate the allergy responses in IL-4-mediated tumor development, we compared the growth of B16F10 melanoma cells in 4% phthalic anhydride (PA)-treated IL-4/Luc/CNS-1 transgenic mice (IL-4 mice) and acetone-olive oil (AOO)-treated IL-4 mice as a control for 3 weeks. Much higher allergic responses and natural killer (NK) and STAT6 activation were found in PA-treated IL-4 mice compared with AOO-treated IL-4 control mice. Tumor volume and weight showed an inverse association with the higher allergic response and were significantly reduced in the PA-treated IL-4 mice when compared with those of AOO-treated IL-4 control mice. Significantly higher activation of STAT6, as well as IL-4 and NK cell activation, was found in the tumor tissues of PA-treated IL-4 mice. Infiltration of immune cells and cytokine levels were also higher in the tumor tissues of PA-treated IL-4 mice. We further found that IL-4-activated NK-92MI cells showed increased anticancer effects in human melanoma cells. Overall, these results showed that allergy responses further accelerated the IL-4-induced inhibition of tumor development through the activation of STAT6 pathways.


Anti-inflammatory effects of

Bo Ram Song, Su Jin Lee, Ji Eun Kim, Hyeon Jun Choi, Su Ji Bae, Yun Ju Choi, Jeong Eun Gong, Jin Kyung Noh, Hye Sung Kim, Hyun-Gu Kang, Jin Tae Hong, Dae Youn Hwang
PMID: 33355498   DOI: 10.1080/13880209.2020.1856146

Abstract

The natural products derived from
H.H. Iltis (Capparaceae) could have great potential for anti-inflammation since they inhibited the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.
This study investigated the anti-inflammatory effects and related mechanism of methanol extract of
leaves (MCE) during atopic dermatitis (AD) responses.
Alterations in the phenotypical markers for AD, luciferase signal, iNOS-mediated COX-2 induction pathway, and inflammasome activation were analysed in non-Tg (n = 5) and 15% phthalic anhydride (PA) treated IL-4/Luc/CNS-1 transgenic (Tg) HR1 mice (n = 5 per group), subsequent to treatment with acetone-olive oil (AOO), vehicle (DMSO) and two dose MCE (20 and 40 mg/kg) three times a week for 4 weeks.
MCE treatment reduced the intracellular ROS level (48.2%), NO concentration (7.1 mmol/L) and inflammatory cytokine expressions (39.1%) in the LPS-stimulated RAW264.7 cells. A significant decrease was detected for ear thickness (16.9%), weight of lymph node (0.7 mg), IgE concentration (1.9 µg/mL), and epidermal thickness (31.8%) of the PA + MCE treated Tg mice. MCE treatment induced the decrease of luciferase signal derived from the IL-4 promoter and the recovery of the IL-4 downstream regulator cytokines. PA + MCE treated Tg mice showed decreasing infiltration of mast cells (42.5%), iNOS-mediated COX-2 induction pathway, MAPK signalling pathway and inflammasome activation in the ear tissue.
These findings provide the first evidence that MCE may have great potential to suppress chemical-induced skin inflammation through the suppression of IL-4 cytokine and the iNOS-mediated COX-2 induction pathway, and activation of inflammasome.


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